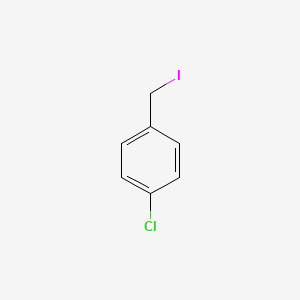

1-Chloro-4-(iodomethyl)benzene

Beschreibung

Significance of Halomethylated Benzene (B151609) Derivatives

Halomethylated benzene derivatives are a subset of substituted benzylic halides that are of particular importance in synthetic organic chemistry. The presence of a halogen on the methyl group attached to the benzene ring makes this carbon atom highly susceptible to nucleophilic attack. This reactivity is a cornerstone of their utility, enabling chemists to introduce a wide array of functional groups onto the aromatic ring system. These derivatives serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. numberanalytics.com The introduction of a halomethyl group significantly alters the chemical properties of the parent benzene molecule, opening up a vast landscape of possible chemical transformations. numberanalytics.com

The reactivity of benzylic halides is greater than that of corresponding alkyl halides due to the stabilization of the transition state and any carbocation intermediate by the adjacent benzene ring. ucalgary.caucalgary.ca This enhanced reactivity allows for reactions to occur under milder conditions and with a broader range of nucleophiles. ucalgary.ca

Overview of 1-Chloro-4-(iodomethyl)benzene within the Halogenated Aromatic Compound Class

Chemical and Physical Properties of this compound

The distinct chemical and physical properties of this compound are fundamental to its application in various synthetic procedures. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆ClI cymitquimica.combiosynth.comnih.gov |

| Molecular Weight | 252.48 g/mol cymitquimica.combiosynth.comnih.gov |

| Appearance | Colorless liquid indiamart.com |

| Melting Point | Not specified in provided search results |

| Boiling Point | Not specified in provided search results |

| Purity | 97% cymitquimica.com |

| InChI | InChI=1S/C7H6ClI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 cymitquimica.comnih.gov |

| InChI Key | JKGRTCOFRZQKPZ-UHFFFAOYSA-N cymitquimica.com |

| CAS Number | 35424-56-7 biosynth.comnih.gov |

Synthesis and Reactivity

The preparation and subsequent chemical transformations of this compound are central to its role as a synthetic intermediate.

Synthetic Routes to this compound

While specific, detailed synthetic procedures for this compound were not extensively covered in the provided search results, a common method for preparing similar benzylic halides involves the halogenation of a suitable precursor. For instance, the Finkelstein reaction, which involves treating a benzylic chloride with sodium iodide, is a well-established method for the synthesis of benzylic iodides. Therefore, it is plausible that this compound could be synthesized from 1-chloro-4-(chloromethyl)benzene.

Reactivity Profile

The reactivity of this compound is dominated by the iodomethyl group. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various nucleophiles at the benzylic position.

Benzylic halides, in general, readily undergo nucleophilic substitution reactions with even weak nucleophiles. ucalgary.ca Primary benzylic halides, such as this compound, typically react via an Sₙ2 mechanism. ucalgary.ca This high reactivity makes it a valuable reagent for attaching the 4-chlorobenzyl moiety to other molecules.

Applications in Organic Synthesis

The utility of this compound stems from its ability to act as a versatile building block in the synthesis of more complex organic molecules. lookchem.com

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of a variety of organic compounds. lookchem.com Its application spans several industries, including the pharmaceutical and agrochemical sectors. lookchem.com In the pharmaceutical industry, it is used as a starting material for the development of various medicinal compounds. lookchem.com In the agrochemical industry, it is a precursor for the synthesis of pesticides and other crop protection agents. lookchem.com Furthermore, it is employed in the manufacturing of dyes and pigments. lookchem.com

The compound's reactivity allows for its use in various chemical transformations, making it a valuable tool for medicinal chemists and process chemists alike. lookchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-(iodomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGRTCOFRZQKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309998 | |

| Record name | 1-chloro-4-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35424-56-7 | |

| Record name | NSC221127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(iodomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 Chloro 4 Iodomethyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom attached directly to the benzene (B151609) ring is known as the benzylic position. chemistry.coach Halides at this position, such as in 1-chloro-4-(iodomethyl)benzene, are particularly susceptible to nucleophilic substitution reactions. ucalgary.ca The adjacent aromatic ring significantly enhances the reactivity of benzylic halides in both SN1 and SN2 reactions. msu.edu this compound is classified as a primary benzylic halide, which allows it to readily undergo substitution via either mechanism, depending on the reaction conditions. chemistry.coachucalgary.cayoutube.com

SN1 Mechanisms in Benzylic Systems

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. quora.com Benzylic halides are particularly prone to reacting via the SN1 pathway due to the stability of the resulting benzylic carbocation. chemistry.coachyoutube.com

Mechanism Steps:

Formation of a Benzylic Carbocation: The rate-determining step involves the departure of the leaving group (iodide in this case) to form a primary benzylic carbocation. quora.com

Nucleophilic Attack: A nucleophile attacks the carbocation, leading to the final product.

The high stability of the benzylic carbocation is attributed to resonance, where the positive charge is delocalized over the adjacent benzene ring. chemistry.coachquora.com This delocalization spreads the charge, stabilizing the intermediate and thus facilitating its formation. Even primary benzylic halides can undergo SN1 reactions, which are typically disfavored for primary alkyl halides due to the instability of primary carbocations. youtube.comquora.com Weak nucleophiles and polar protic solvents favor the SN1 mechanism. youtube.com

SN2 Mechanisms in Benzylic Systems

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. quora.com Primary benzylic halides, like this compound, are excellent substrates for SN2 reactions. chemistry.coachucalgary.ca

Mechanism: The reaction involves a backside attack by the nucleophile on the benzylic carbon, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon. quora.com

Benzylic halides show enhanced reactivity in SN2 reactions compared to their alkyl halide counterparts. This increased rate is explained by the conjugation of the p-orbitals of the benzene ring with the p-orbital of the carbon atom undergoing substitution in the trigonal bipyramidal transition state. This conjugation lowers the energy of the transition state, thereby accelerating the reaction. quora.com Strong nucleophiles and polar aprotic solvents typically favor the SN2 pathway. youtube.com

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Structure | Favored by 3° and 2° benzylic halides; possible for 1° due to carbocation stability. ucalgary.cayoutube.com | Favored by 1° benzylic halides; possible for 2°; disfavored for 3° due to steric hindrance. youtube.comyoutube.com |

| Intermediate | Resonance-stabilized benzylic carbocation. chemistry.coach | Pentacoordinate transition state. quora.com |

| Kinetics | Unimolecular (rate = k[Substrate]). quora.com | Bimolecular (rate = k[Substrate][Nucleophile]). quora.com |

| Favored by | Weak nucleophiles, polar protic solvents. youtube.com | Strong nucleophiles, polar aprotic solvents. youtube.com |

Influence of Substituents on Benzylic Reactivity

Substituents on the benzene ring can significantly influence the rate of nucleophilic substitution at the benzylic position by altering the stability of the intermediates or transition states. numberanalytics.comlibretexts.org These effects can be categorized as either electronic (inductive and resonance effects) or steric.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or the chloro (-Cl) group in this compound withdraw electron density from the ring. numberanalytics.comlibretexts.org

In SN1 reactions , EWGs destabilize the benzylic carbocation through their inductive effect, slowing down the reaction rate.

In SN2 reactions , EWGs can slightly increase the rate by making the benzylic carbon more electrophilic and by stabilizing the transition state. The chloro group in this compound is an electron-withdrawing group that deactivates the ring. libretexts.org

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or hydroxyl (-OH) donate electron density to the ring. studymind.co.uk

In SN1 reactions , EDGs stabilize the benzylic carbocation through resonance and/or induction, thereby increasing the reaction rate.

In SN2 reactions , EDGs can slightly decrease the rate by reducing the electrophilicity of the benzylic carbon.

For this compound, the chloro substituent at the para position exerts a deactivating inductive effect, which would be expected to slow down an SN1 reaction by destabilizing the carbocation intermediate.

Electrophilic Aromatic Substitution Reactions

In this compound, two substituents influence the reaction:

Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, making the ring less nucleophilic and less reactive than benzene itself. libretexts.org However, they are ortho, para-directing because their non-bonding electron pairs can be donated via resonance, which stabilizes the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions. libretexts.org

Iodomethyl Group (-CH₂I): This group is considered an alkyl halide group. Alkyl groups are generally activating and ortho, para-directing. libretexts.org

| Substituent | Effect on Reactivity | Directing Influence | Reason |

|---|---|---|---|

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive withdrawal (deactivating), resonance donation (directing). libretexts.org |

| -CH₂I (Iodomethyl) | Activating (as an alkyl group) | Ortho, Para | Inductive donation and hyperconjugation. libretexts.org |

Radical Reactions and Photoinduced Transformations

The benzylic position is particularly susceptible to free radical reactions because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, similar to the benzylic carbocation. chemistry.coachmsu.edu

Synergistic Reactions with Aromatic Systems under Irradiation

Photoinduced reactions offer pathways to unique chemical transformations. For this compound, irradiation can lead to homolytic cleavage of the carbon-iodine bond, which is weaker than a carbon-chlorine or carbon-hydrogen bond. This generates a 4-chlorobenzyl radical. Research has indicated that this compound can react with benzene in a synergistic manner when irradiated. biosynth.com This suggests a photoinduced radical process where the generated 4-chlorobenzyl radical can react with other aromatic systems. Such photoinduced transformations are a key area of study, particularly for creating new carbon-carbon bonds under mild conditions. acs.org Photoremovable protecting groups often utilize similar benzylic systems, where irradiation leads to cleavage and release of a protected molecule. acs.org

Cyclization Reactions

Formation of Cyclic Compounds in the Microwave Region

A comprehensive review of scientific literature indicates that the direct cyclization of this compound, where the benzene ring and iodomethyl group participate in the formation of a new cyclic system under microwave irradiation, is not a well-documented reaction pathway. The primary role of this compound in organic synthesis is as an efficient alkylating agent, a reactivity dictated by the labile carbon-iodine bond.

Under both conventional and microwave-assisted conditions, the compound readily undergoes nucleophilic substitution at the benzylic carbon, serving to introduce the 4-chlorobenzyl moiety onto various substrates. While the resulting products can subsequently be subjected to cyclization conditions, these are reactions of the newly formed, more complex molecule rather than of this compound itself.

For instance, research on the synthesis of quinazoline (B50416) derivatives has shown that this compound can be formed as a byproduct during the cyclization of N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamides. mdpi.comconicet.gov.ar This illustrates the stability of the 4-chlorobenzyl group as a leaving group in certain intramolecular reactions rather than its participation in forming a cyclic structure.

Microwave irradiation is widely used to accelerate various organic reactions, including the synthesis of heterocyclic compounds. cem.comdalalinstitute.com These methods, however, typically involve intramolecular cyclization of purpose-built substrates or multi-component reactions where the reactants are designed to condense and cyclize. Searches for one-pot reactions where this compound acts as a key building block for a new ring system under microwave conditions, such as in the synthesis of isoindoles or other nitrogen heterocycles, did not yield specific examples directly involving this compound. researchgate.net

Due to the absence of detailed research findings on the direct microwave-assisted cyclization of this compound in the scientific literature, no specific reaction data or detailed mechanistic studies can be presented for this transformation.

Applications of 1 Chloro 4 Iodomethyl Benzene in Advanced Organic Synthesis

As a Versatile Synthetic Intermediate

The utility of 1-Chloro-4-(iodomethyl)benzene as a synthetic intermediate stems from the differential reactivity of its two halogen-containing functional groups. The iodomethyl group is significantly more reactive towards nucleophilic attack than the chloro group attached directly to the aromatic ring. This allows for selective reactions at the benzylic position, preserving the chloro-substituent for subsequent transformations.

Alkylation Reactions

The primary application of this compound is as an alkylating agent. The carbon-iodine bond in the iodomethyl group is weaker and more polarizable than a carbon-bromine or carbon-chlorine bond, making iodide an excellent leaving group in nucleophilic substitution (SN2) reactions. This enhanced reactivity allows for the efficient alkylation of a wide range of nucleophiles under relatively mild conditions.

Common nucleophiles that can be alkylated using this compound include:

Amines: Primary and secondary amines readily react to form secondary and tertiary amines, respectively. This is a fundamental transformation in the synthesis of many nitrogen-containing compounds. organic-chemistry.org

Phenols: The oxygen atom of a phenol (B47542) can be alkylated to form an ether linkage, a common motif in many biologically active molecules. msu.eduresearchgate.net

Thiols: Similar to phenols, thiols can be alkylated to produce thioethers.

Enolates: Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can be alkylated to form new carbon-carbon bonds, enabling the extension of carbon chains. libretexts.orgambeed.com

The general scheme for these alkylation reactions is presented below:

Scheme 1: General Alkylation Reactions with this compound

Where Nu can be O, S, or N, and R represents an organic substituent.

The selective alkylation at the iodomethyl position is a key feature that allows for the stepwise construction of more complex molecules.

Introduction of Diverse Functional Groups

Beyond simple alkylation, this compound facilitates the introduction of a variety of functional groups onto the 4-chlorobenzyl moiety. The iodide can be displaced by a range of nucleophiles, leading to the formation of new derivatives with tailored properties.

| Nucleophile | Resulting Functional Group |

| Cyanide (CN⁻) | Nitrile (-CH₂CN) |

| Azide (N₃⁻) | Azide (-CH₂N₃) |

| Hydroxide (OH⁻) | Alcohol (-CH₂OH) |

| Carboxylate (RCOO⁻) | Ester (-CH₂OCOR) |

These transformations are crucial for elaborating the molecular structure and for accessing a wider array of chemical space in drug discovery and materials science. For instance, the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to other important functional groups.

Precursor for Complex Molecular Architectures

The 4-chlorobenzyl moiety introduced by this compound can serve as a foundational element in the synthesis of more intricate molecular structures. While direct examples involving this compound are not extensively detailed in publicly available literature, the analogous and highly reactive 1-(bromomethyl)-4-chlorobenzene and other similar benzyl (B1604629) halides are widely used in the synthesis of complex molecules, illustrating the synthetic potential of this class of reagents. synzeal.comcleanchemlab.com For example, related biphenyl (B1667301) intermediates are key in the synthesis of "sartan" drugs. rjpbcs.comnih.gov The preserved chloro-substituent on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form biaryl systems, which are prevalent in many pharmaceutical agents.

In the Synthesis of Specialty Chemicals

The reactivity profile of this compound makes it a valuable precursor in the synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. lookchem.com

Applications in Pharmaceutical Precursor Synthesis

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in the public domain, its structural motifs are found in many pharmaceutical compounds. The 4-chlorobenzyl group is a common substituent in a variety of drug classes. The utility of related benzyl halides in the synthesis of important pharmaceuticals highlights the potential applications of this compound.

For instance, the synthesis of the antihypertensive drug Valsartan involves the alkylation of a valine derivative with a substituted benzyl bromide, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. researchgate.net Similarly, the synthesis of Irbesartan , another angiotensin II receptor antagonist, utilizes the alkylation of a spirocyclic imidazolin-5-one with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. nih.govacgpubs.org Although these examples use the bromo-analog, the principle of using a reactive benzyl halide to introduce a key structural component is the same. The higher reactivity of the iodo-compound could offer advantages in certain synthetic routes, potentially allowing for milder reaction conditions or improved yields.

The alkylation of heterocyclic systems is a common strategy in pharmaceutical synthesis. nih.govbeilstein-journals.org this compound can be used to introduce the 4-chlorobenzyl group onto nitrogen-containing heterocycles, which are core structures in a vast number of drugs. fabad.org.tr

Applications in Agrochemical Synthesis

In the agrochemical sector, halogenated aromatic compounds are crucial intermediates for the synthesis of pesticides and herbicides. rsc.orgnih.gov The 4-chlorophenyl group is a common feature in many active agrochemical ingredients. While specific synthetic routes starting from this compound are not widely published, the compound serves as a potential precursor for this class of molecules. lookchem.com

For example, the fungicide Pyraclostrobin contains a 1-(4-chlorophenyl)-1H-pyrazol-3-yloxymethyl moiety. inchem.org The synthesis of this and related fungicides often involves the etherification of a pyrazole (B372694) alcohol with a substituted benzyl halide. google.com Similarly, the fungicide Boscalid features a 4'-chlorobiphenyl-2-amine core, which is typically formed via a Suzuki coupling reaction involving a chlorinated benzene (B151609) derivative. google.com The 4-chlorobenzyl group from this compound could be incorporated into such structures through various synthetic strategies.

The versatility of this compound as a reactive intermediate makes it a valuable tool for the development of new agrochemicals, enabling the synthesis of complex molecules with desired biological activities.

Catalytic Transformations Involving this compound Analogues

This compound and its analogues, particularly other benzyl halides, are versatile substrates in a variety of catalytic transformations. The presence of the halogen on the methyl group (an active benzylic halide) and the chlorine on the aromatic ring allows for selective reactions and subsequent functionalization.

Hydrodehalogenation Reactions Catalyzed by Frustrated Lewis Pairs

Hydrodehalogenation, the replacement of a halogen atom with hydrogen, is a crucial reaction for the degradation of toxic organic halides into less harmful hydrocarbons. rsc.org While traditionally dominated by transition metal catalysts, recent advancements have highlighted the efficacy of metal-free catalysis using Frustrated Lewis Pairs (FLPs). rsc.orgresearchgate.net

An FLP system, typically comprising a bulky Lewis acid and a sterically hindered Lewis base, can activate small molecules like H₂. rsc.orgx-mol.com Research has demonstrated that a catalytic amount (10 mol%) of the Lewis acid B(2,6-C₆F₂H₃)₃, in conjunction with an excess of the base 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and H₂, effectively catalyzes the hydrodehalogenation of various benzyl halides to their corresponding toluene (B28343) derivatives. rsc.orgresearchgate.netutoronto.cauni-bonn.de

The reaction mechanism proceeds through an initial activation of H₂ by the FLP, which forms an ammonium (B1175870) hydridoborate species, [TMPH][HB(2,6-C₆F₂H₃)₃]. rsc.orgresearchgate.net This intermediate then acts analogously to an FLP to cooperatively activate the carbon-halogen bond (C-X, where X = Cl, Br, I) of the benzyl halide. rsc.org This step involves hydride delivery from the borate (B1201080) and proton abstraction by the base, leading to the formation of the toluene derivative and regenerating the catalyst. rsc.org

Detailed studies on analogues like 4-chlorobenzyl chloride show that the reaction proceeds efficiently. For instance, using B(2,6-C₆F₂H₃)₃ and TMP under H₂ pressure, 4-chlorobenzyl chloride can be converted to 4-chlorotoluene (B122035) with high yields. rsc.org DFT studies have shown that the rate-limiting step is the C–Cl bond activation, and this barrier is lower for the more reactive C–Br and C–I bonds, suggesting that this compound would be a highly reactive substrate in this transformation. rsc.org

Table 1: FLP-Catalyzed Hydrodehalogenation of 4-Chlorobenzyl Chloride rsc.orgReaction Conditions: 4-chlorobenzyl chloride, 10 mol% B(2,6-C₆F₂H₃)₃, excess TMP, H₂ (4 atm), 16h.

| Entry | Solvent | Temperature (°C) | Yield of 4-chlorotoluene (%) |

|---|---|---|---|

| 1 | C₆D₆ | 25 | 7 |

| 2 | CDCl₃ | 25 | 12 |

| 3 | C₆D₆ | 60 | 74 |

| 4 | CDCl₃ | 60 | 80 |

Transition Metal-Catalyzed Reactions

Analogues of this compound are pivotal in various transition metal-catalyzed reactions, including cross-coupling and the synthesis of complex molecules. researchgate.netmdpi.com The reactivity of the C-X bond generally follows the trend I > Br > Cl > F, making the iodomethyl group a highly reactive site for transformations like Suzuki, Stille, and Hiyama couplings. rsc.org

In one notable example, a titanium-catalyzed reaction for the synthesis of 2-aryl-4-iodoquinazolines from N-(4-chlorobenzyl)-N-(2-cyanoaryl)benzamides was reported. researchgate.net In this process, which uses titanium tetraiodide and trimethylsilyl (B98337) iodide, this compound is consistently formed as a by-product. researchgate.net The proposed mechanism involves the coordination of the titanium catalyst to the cyano group, followed by cyclization and cleavage, releasing the stable this compound molecule. researchgate.net

Furthermore, benzyl halides are common initiators and monomers in transition metal-catalyzed polymerizations, which are discussed in more detail in the following sections. cmu.edupolimi.it

Polymer Chemistry and Materials Science Applications

The dual functionality of this compound analogues makes them valuable building blocks in polymer chemistry. The reactive iodomethyl or chloromethyl group can act as an initiation site for polymerization or a point for post-polymerization modification, while the aromatic chlorine can be retained for further functionalization or to impart specific properties to the final material. tandfonline.com

Incorporation into Polymeric Structures

Benzyl halides are extensively used as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edursc.org ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.educmu.edu The benzyl halide initiator determines one of the polymer's end groups, enabling the synthesis of block copolymers and other complex architectures. cmu.educmu.edu For example, benzyl chloride-functionalized poly(dimethylsiloxane) (PDMS) has been used as a macroinitiator for the ATRP of styrene (B11656) to create ABA triblock copolymers. cmu.edu The efficiency of initiation in ATRP depends on the halide, with bromides and chlorides being generally more efficient than iodides and fluorides. acs.org

Benzyl halides are also key monomers in polycondensation reactions. The Gilch polymerization route, for example, uses 1,4-bis(halomethylene)benzene derivatives to synthesize poly(p-phenylene vinylene)s (PPVs), a class of important conjugated polymers for electronic applications. upenn.eduacs.orgdavidlu.net This reaction proceeds via a 1,6-dehydrohalogenation to form a quinodimethane intermediate, which then polymerizes. acs.org While the exact mechanism is debated (anionic vs. radical), it allows for the formation of high molecular weight PPVs. acs.orgdavidlu.netresearchgate.net

Table 2: Examples of Polymerization Involving Benzyl Halide Analogues

| Polymerization Type | Monomer/Initiator Analogue | Resulting Polymer Type | Reference |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Benzyl chloride-functionalized PDMS | Polystyrene-PDMS block copolymer | cmu.edu |

| Benzylic-Chloromethyl-Coupling Polymerization (BCCP) | Bis-chloromethyl arene | Poly(p-phenylene vinylene) (PPV) | upenn.edu |

| Gilch Polymerization | 1,4-bis(halomethylene)benzene | Poly(p-phenylene vinylene) (PPV) | acs.orgdavidlu.net |

Quaternization of Halomethylated Polymers

The halomethyl group on an aromatic polymer backbone is a prime site for modification via nucleophilic substitution, with quaternization being a prominent example. tandfonline.com This reaction involves treating the halomethylated polymer with a tertiary amine to form a polymeric quaternary ammonium salt, also known as an ionene. tandfonline.comgoogle.com This process is fundamental to creating anion-exchange membranes (AEMs) used in fuel cells and other electrochemical devices. mdpi.com

Polymers like polystyrene or poly(phenylene oxide) are first halomethylated (typically chloromethylated) and then reacted with amines like trimethylamine (B31210) or tertiary diamines to introduce ionic groups. tandfonline.commdpi.com This modification transforms the polymer from a neutral, hydrophobic material into a hydrophilic, ion-conducting one. mdpi.com The quaternization reaction can also be used as a cross-linking method when difunctional amines are used, which enhances the mechanical and chemical stability of the resulting membranes. google.commdpi.com The reactivity of the benzyl halide is crucial, and while chloromethyl groups are common, the higher reactivity of iodomethyl groups could allow for milder reaction conditions. The quaternization process is sometimes reversible; for instance, heating ionene elastomers can regenerate the amine and benzyl halide, leading to depolymerization. google.com

Spectroscopic Characterization Methodologies and Data Interpretation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule based on its fundamental vibrations. While direct experimental spectra for 1-Chloro-4-(iodomethyl)benzene are not widely available in the literature, a comprehensive analysis can be constructed by examining data from structurally analogous compounds such as 1-(chloromethyl)-4-fluorobenzene, 1-chloro-4-chloromethylbenzene, and 1-chloro-4-iodobenzene. nih.govniscpr.res.inchemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum for this compound is expected to exhibit several characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The methylene (B1212753) (-CH₂-) group's asymmetric and symmetric stretching vibrations are expected to appear in the 2950-2850 cm⁻¹ range.

The para-substitution pattern of the benzene (B151609) ring gives rise to characteristic C-H out-of-plane bending vibrations, which are typically strong and can be found in the 850-800 cm⁻¹ region. The C-Cl stretching vibration is generally observed in the 850-550 cm⁻¹ range, though its intensity can vary. niscpr.res.in The C-I stretching vibration is expected at lower wavenumbers, typically below 600 cm⁻¹. Aromatic C=C stretching vibrations within the benzene ring will produce a series of bands in the 1600-1400 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Asymmetric -CH₂- Stretch | ~2925 | Medium |

| Symmetric -CH₂- Stretch | ~2855 | Medium |

| Aromatic C=C Stretch | 1600-1580 | Medium |

| Aromatic C=C Stretch | 1500-1470 | Medium |

| -CH₂- Scissoring | ~1450 | Medium |

| Aromatic C-H Out-of-Plane Bend | 850-800 | Strong |

| C-Cl Stretch | 850-550 | Medium to Strong |

| C-I Stretch | <600 | Medium |

Note: These are predicted values based on the analysis of analogous compounds and general spectroscopic principles.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring.

The C-C stretching vibrations of the benzene ring are typically prominent in the Raman spectrum. The C-Cl and C-I stretching vibrations are also expected to be Raman active. Similar to FTIR, the aromatic C-H stretching vibrations will be observed in the 3100-3000 cm⁻¹ region.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1600-1580 | Strong |

| C-Cl Stretch | 850-550 | Medium |

| C-I Stretch | <600 | Medium |

Note: These are predicted values based on the analysis of analogous compounds and general spectroscopic principles.

Interpretation of Characteristic Vibrational Modes

The combination of FTIR and FT-Raman data allows for a more complete assignment of the vibrational modes. The para-substitution is confirmed by the strong out-of-plane C-H bending in the FTIR spectrum. The presence of both chlorine and iodine substituents can be inferred from the characteristic stretching vibrations at lower frequencies, although these regions can be complex due to the overlap of various bending modes. The methylene group vibrations further confirm the iodomethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals, the precise structure of this compound can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The aromatic protons will appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom will be in a slightly different chemical environment than the protons ortho to the iodomethyl group, leading to two distinct signals. Based on data for similar compounds like 1-chloro-4-iodobenzene, the protons adjacent to the chlorine would appear around 7.3 ppm, while those adjacent to the iodomethyl group would be slightly downfield. chemicalbook.com The methylene protons of the iodomethyl group will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is expected to be in the range of 4.4-4.6 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to Cl) | ~7.30 | Doublet | 2H |

| Aromatic (ortho to -CH₂I) | ~7.40 | Doublet | 2H |

| Methylene (-CH₂I) | ~4.45 | Singlet | 2H |

Note: These are predicted values based on the analysis of analogous compounds and general spectroscopic principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, four distinct carbon signals are expected in the aromatic region, and one signal for the methylene carbon. The carbon atom bearing the chlorine (C-Cl) will be significantly deshielded. The carbon atom bearing the iodomethyl group (C-CH₂I) will also be deshielded. The two sets of equivalent aromatic CH carbons will have distinct chemical shifts. The methylene carbon (-CH₂I) will appear in the aliphatic region, with its chemical shift influenced by the electronegative iodine atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-Cl | ~134 |

| C-CH₂I | ~138 |

| Aromatic CH (ortho to Cl) | ~130 |

| Aromatic CH (ortho to -CH₂I) | ~129 |

| -CH₂I | ~5 |

Note: These are predicted values based on the analysis of analogous compounds and general spectroscopic principles.

Analysis of Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing valuable information about the connectivity and nature of the atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

The ¹H NMR spectrum is anticipated to show two distinct signals for the aromatic protons and one signal for the benzylic methylene protons. The aromatic region would feature two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom (H-2, H-6) and those ortho to the iodomethyl group (H-3, H-5) form an AA'BB' spin system. Based on established data for similar compounds like p-chloroiodobenzene chemicalbook.com, the protons adjacent to the electron-withdrawing chlorine would appear downfield compared to those adjacent to the iodomethyl group. The methylene protons of the -CH₂I group are expected to produce a singlet, with a chemical shift influenced by the electronegativity of the attached iodine atom.

In the ¹³C NMR spectrum, four signals are expected for the aromatic carbons and one for the methylene carbon. The quaternary carbons (C-1 and C-4) can be distinguished from the protonated carbons (C-2, C-3, C-5, C-6) by their lower intensity and lack of splitting in a proton-coupled spectrum. The chemical shift of the carbon bonded to chlorine (C-1) and the carbon bonded to the iodomethyl group (C-4) will be significantly affected by the respective substituents. The methylene carbon (-CH₂I) signal is expected to appear at a characteristic upfield position relative to the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: These are predicted values based on additive rules and data from analogous structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | ~7.30 (d) | - |

| H-3, H-5 | ~7.10 (d) | - |

| -CH₂I | ~4.45 (s) | - |

| C-1 | - | ~134 |

| C-2, C-6 | - | ~130 |

| C-3, C-5 | - | ~131 |

| C-4 | - | ~139 |

| -CH₂I | - | ~5 |

d = doublet, s = singlet

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture on a GC column and then introduced into the mass spectrometer.

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺˙). The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which would result in M⁺˙ and [M+2]⁺˙ peaks. The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways would include the loss of the iodine atom (a good leaving group) to form a stable p-chlorobenzyl cation, which may rearrange to a chlorotropylium ion. This fragment would be expected to be the base peak in the spectrum. Other possible fragmentations include the loss of a chlorine atom or the entire chlorobenzyl group.

Table 2: Expected Major Fragments in the GC-MS Spectrum of this compound

| m/z Value | Proposed Fragment | Formula |

| 252/254 | Molecular Ion [M]⁺˙ | [C₇H₆ClI]⁺˙ |

| 125/127 | [M - I]⁺ | [C H₆Cl]⁺ |

| 90 | [M - I - Cl]⁺ | [C₇H₆]⁺ |

| 89 | [M - I - HCl]⁺ | [C₇H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass of each element is unique. For this compound (C₇H₆ClI), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass. This is a critical tool for confirming the identity of a newly synthesized compound or an unknown analyte. The calculated exact mass for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I) can be compared to the experimentally measured value to validate the compound's composition. rsc.org

Table 3: Theoretical Exact Masses for this compound Isotopologues

| Isotopologue Formula | Calculated Exact Mass (Da) |

| C₇H₆³⁵ClI | 251.9250 |

| C₇H₆³⁷ClI | 253.9221 |

X-ray Diffraction (XRD) Crystallography

Determination of Molecular and Crystal Structures

For this compound, a single-crystal XRD analysis would begin with growing a suitable crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The data are processed to yield the electron density map of the unit cell, from which the atomic positions are determined.

Table 4: Representative Crystallographic Data for the Analogous Compound 1,4-Bis(iodomethyl)benzene (B1267127) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0978 (3) |

| b (Å) | 4.5982 (2) |

| c (Å) | 11.2793 (3) |

| β (°) | 99.808 (1) |

| Volume (ų) | 464.69 (3) |

| Z | 2 |

Analysis of Intermolecular Interactions (e.g., C-H⋯I, Halogen-Halogen Interactions)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. XRD analysis is crucial for identifying and characterizing these non-covalent forces. In the crystal structure of this compound, several types of interactions are expected to play a significant role.

C-H⋯I Interactions: Weak hydrogen bonds involving a C-H donor and an iodine acceptor are common in iodo-organic compounds. iucr.org These interactions, where a hydrogen atom from a benzene ring or a methylene group of one molecule interacts with the iodine atom of a neighboring molecule, can direct the crystal packing, often leading to the formation of chains or sheets. researchgate.net

Halogen-Halogen Interactions: Interactions between halogen atoms are a subject of significant research. ias.ac.in In this molecule, both chlorine and iodine are present, allowing for potential I⋯Cl, I⋯I, or Cl⋯Cl contacts between adjacent molecules. These interactions are highly directional. ias.ac.in Type II halogen bonds (where the C-X⋯Y angle is near 180° and the X⋯Y-C angle is near 90°) are particularly significant for heavier halogens like iodine and can be a dominant force in the crystal assembly. iucr.org The analysis of the distances and angles of these contacts in the crystal structure of this compound would reveal their contribution to the supramolecular architecture. Studies on related compounds show that short I⋯I contacts can form undulating sheets that stabilize the crystal structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties of this compound. This method measures the absorption of UV or visible light by the molecule, which induces electronic transitions from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the conjugated systems and chromophores within the molecular structure. The key chromophore in this compound is the substituted benzene ring.

Detailed research findings on the UV-Vis spectroscopic profile of this compound are often contextualized within its application in analytical chemistry and photochemistry. For instance, in the analysis of potential genotoxic impurities like benzyl (B1604629) halides in drug substances, a common strategy involves converting less reactive benzyl chlorides and bromides into the more reactive benzyl iodide form, which is this compound in this specific case, by using potassium iodide (KI). rsc.orgrsc.org This conversion facilitates subsequent derivatization.

One such method employs 1-(4-nitrophenyl)piperazine (B103982) (4-NPP) as a derivatization reagent. rsc.orgrsc.org The reaction with this compound creates a new, larger conjugated system that shifts the maximum absorption wavelength (λmax) to the near-visible range, around 392 nm. rsc.orgrsc.org This significant shift, known as a bathochromic or red shift, is advantageous as it moves the detection wavelength away from potential matrix interferences from drug substances, leading to a smoother baseline and enhanced specificity in HPLC-UV methods. rsc.orgrsc.org

Photolysis studies also utilize UV radiation to investigate the compound's reactivity. Research on the photochemistry of iodoalkanes has shown that excitation with 248 nm UV light primarily results in the cleavage of the carbon-iodine (C-I) bond. acs.org This highlights the C-I bond as the most photo-labile site within the this compound molecule under these conditions.

While a specific, isolated UV-Vis spectrum for this compound is not extensively documented in primary literature, its absorption characteristics can be inferred from related compounds. The parent chlorobenzene (B131634) chromophore absorbs in the UV region. The presence of the iodomethyl group is expected to influence the absorption profile. For comparison, data for structurally similar compounds are presented below.

Interactive Data Table: UV Absorption Data for Related Compounds

| Compound Name | CAS Number | λmax (nm) | Solvent/Conditions | Citation |

| 1-Chloro-4-(chloromethyl)benzene | 104-83-6 | 209 | Not specified | nih.gov |

| 4-Chlorobenzophenone | 134-85-0 | 260 | Alcohol | nih.gov |

| This compound derivative with 4-NPP | N/A | 392 | Acetonitrile | rsc.orgrsc.org |

Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures and properties. These methods solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic wavefunction and energy. From this fundamental information, a wealth of chemical information can be derived.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to calculate the energy and electronic structure of a molecule. researchgate.net For a molecule like 1-chloro-4-(iodomethyl)benzene, DFT is employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization.

In a typical DFT study, the initial coordinates of the atoms of this compound would be used to perform calculations. The method systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. A popular and effective functional for such calculations on halogenated organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions necessary for anions and weak interactions. niscpr.res.inniscpr.res.in

The geometry optimization of this compound is expected to show a planar benzene (B151609) ring, with the chlorine atom and the iodomethyl group situated at opposite ends (para position). The presence of the bulky iodine atom and the electronegative chlorine atom will influence the bond lengths and angles of the benzene ring and the side chain. For instance, the C-I bond will be significantly longer than the C-Cl bond due to the larger atomic radius of iodine. The electronic interplay between the electron-withdrawing chlorine atom and the iodomethyl group will also subtly affect the aromatic system.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-I | ~2.14 Å | |

| C-C (aromatic) | ~1.39 - 1.40 Å | |

| C-C (alkyl) | ~1.51 Å | |

| Bond Angle | C-C-Cl | ~119-121° |

| C-C-C (iodomethyl) | ~119-121° | |

| C-C-I | ~110-112° | |

| Dihedral Angle | Cl-C-C-C | ~180° |

Note: These are illustrative values based on typical DFT calculations for similar structures. Actual values would be determined from a specific calculation.

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. researchgate.net

For this compound, DFT calculations would reveal that the HOMO is likely to be a π-orbital primarily localized on the benzene ring and potentially with some contribution from the p-orbitals of the iodine atom, which are relatively high in energy. The LUMO is expected to be a σ*-antibonding orbital associated with the C-I bond of the iodomethyl group. This is because the C-I bond is the weakest and most polarizable, making it the most likely site for nucleophilic attack. This distribution of frontier orbitals indicates that the molecule is susceptible to nucleophilic substitution at the benzylic carbon.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO gap can be used to calculate global reactivity descriptors such as chemical hardness and electrophilicity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -8.5 to -9.5 | Primarily located on the aromatic ring and iodine atom |

| LUMO | ~ -0.5 to -1.5 | Primarily located on the C-I antibonding orbital |

| HOMO-LUMO Gap | ~ 7.0 to 9.0 | Indicates moderate reactivity |

Note: These are illustrative values based on typical DFT calculations for similar structures. Actual values would be determined from a specific calculation.

The analysis of the frontier molecular orbitals provides a theoretical foundation for understanding the reactivity patterns of this compound, particularly its utility in synthetic organic chemistry as an alkylating agent.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare 1-Chloro-4-(iodomethyl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis can involve nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, alkylation of 1-chloro-4-methylbenzene with iodine under radical conditions or via cobalt-catalyzed coupling (e.g., Co(acac)₂ with reducing agents) may introduce the iodomethyl group. Critical parameters include catalyst loading (5–10 mol%), solvent polarity (DMF or THF), and temperature (60–100°C). Purity is enhanced by column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How can ¹H and ¹³C NMR spectroscopy confirm the structure and purity of this compound?

- Methodological Answer : In ¹H NMR (CDCl₃, 400 MHz), the iodomethyl (-CH₂I) group appears as a singlet near δ 4.3–4.5 ppm due to deshielding by iodine. Aromatic protons split into distinct doublets (δ 7.2–7.5 ppm) from coupling with adjacent substituents. ¹³C NMR (100 MHz) shows the iodomethyl carbon at ~20–25 ppm (C-I), while aromatic carbons resonate between 120–140 ppm. Impurities (e.g., unreacted starting material) are identified by extraneous peaks; integration ratios validate stoichiometry .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition is minimized by avoiding prolonged exposure to air or acidic/basic conditions. Handling requires gloves and fume hood use due to potential iodine release. Stability tests (TLC or HPLC) should be conducted monthly to monitor degradation .

Advanced Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies (e.g., variable yields in Suzuki couplings) may arise from catalyst choice (Pd vs. Ni), solvent polarity, or iodide leaching. Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like base (K₂CO₃ vs. Cs₂CO₃), ligand (PPh₃ vs. XPhos), and temperature. Control experiments with deuterated analogs or kinetic isotope effects can elucidate mechanistic pathways .

Q. What computational strategies predict the electronic effects of the iodomethyl substituent on reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing inductive effect of the -CH₂I group, lowering the aromatic ring’s electron density. QSPR models (e.g., CC-DPS) correlate substituent effects with reactivity in electrophilic substitutions. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in Diels-Alder or SNAr reactions .

Q. How does the iodomethyl group influence photoredox catalytic mechanisms compared to halogenated analogs?

- Methodological Answer : The C-I bond’s lower bond dissociation energy (vs. C-Cl or C-Br) facilitates single-electron transfer (SET) in photoredox cycles. For example, under blue LED irradiation with [Ir(ppy)₃], iodomethyl derivatives undergo faster radical initiation, enabling C–H functionalization. Transient absorption spectroscopy monitors iodine radical intermediates, while Stern-Volmer quenching studies quantify excited-state interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.